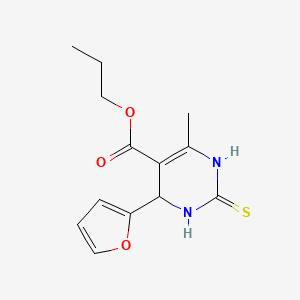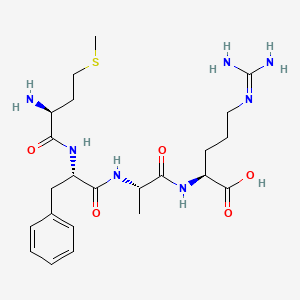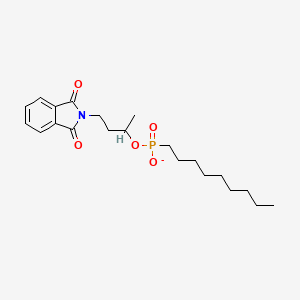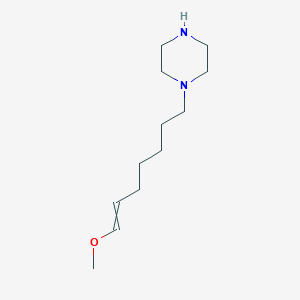![molecular formula C18H14N4Se B12522091 4,4'-(Benzo[c][1,2,5]selenadiazole-4,7-diyl)dianiline](/img/structure/B12522091.png)
4,4'-(Benzo[c][1,2,5]selenadiazole-4,7-diyl)dianiline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(Benzo[c][1,2,5]selenadiazole-4,7-diyl)dianiline is an organic compound that belongs to the family of selenadiazoles This compound is characterized by the presence of a benzo[c][1,2,5]selenadiazole core with two aniline groups attached at the 4 and 7 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Benzo[c][1,2,5]selenadiazole-4,7-diyl)dianiline typically involves the following steps:
Formation of the Selenadiazole Core: The selenadiazole core can be synthesized by reacting o-phenylenediamine with selenium dioxide in the presence of a suitable oxidizing agent.
Attachment of Aniline Groups: The aniline groups are introduced through a nucleophilic substitution reaction, where the selenadiazole core is reacted with aniline under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(Benzo[c][1,2,5]selenadiazole-4,7-diyl)dianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenadiazole core to selenides.
Substitution: The aniline groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts like aluminum chloride.
Major Products
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-(Benzo[c][1,2,5]selenadiazole-4,7-diyl)dianiline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe and in bioimaging applications.
Medicine: Explored for its anticancer properties and as a photosensitizer in photodynamic therapy.
Industry: Utilized in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 4,4’-(Benzo[c][1,2,5]selenadiazole-4,7-diyl)dianiline involves its interaction with molecular targets through its selenadiazole core and aniline groups. The compound can generate reactive oxygen species (ROS) upon irradiation, which can induce cell death in cancer cells. Additionally, its electronic properties make it suitable for use in electronic devices by facilitating charge transport and light emission.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dianiline: Similar structure but contains sulfur instead of selenium.
4,4’-(Benzo[c][1,2,5]oxadiazole-4,7-diyl)dianiline: Contains oxygen instead of selenium.
Uniqueness
4,4’-(Benzo[c][1,2,5]selenadiazole-4,7-diyl)dianiline is unique due to the presence of selenium, which imparts distinct electronic properties and reactivity compared to its sulfur and oxygen analogs. This makes it particularly valuable in applications requiring specific electronic characteristics and reactivity profiles.
Eigenschaften
Molekularformel |
C18H14N4Se |
|---|---|
Molekulargewicht |
365.3 g/mol |
IUPAC-Name |
4-[4-(4-aminophenyl)-2,1,3-benzoselenadiazol-7-yl]aniline |
InChI |
InChI=1S/C18H14N4Se/c19-13-5-1-11(2-6-13)15-9-10-16(18-17(15)21-23-22-18)12-3-7-14(20)8-4-12/h1-10H,19-20H2 |
InChI-Schlüssel |
CCRKTSBPCYNYIJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC=C(C3=N[Se]N=C23)C4=CC=C(C=C4)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3R,4R)-3,4-dimethyl-1-(3-phenylbutyl)piperidin-4-yl]benzamide](/img/structure/B12522009.png)


![4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}benzonitrile](/img/structure/B12522023.png)


![7-Methyl-7H-indolo[2,3-c]quinoline](/img/structure/B12522044.png)
![[(2-Anilino-2-oxoethyl)(phenyl)amino]acetic acid](/img/structure/B12522046.png)
![2-({[3-(Ethylsulfanyl)propyl]sulfanyl}methyl)-1H-benzimidazole-6-sulfonic acid](/img/structure/B12522047.png)
![2H-1-Benzopyran-2-one, 6-fluoro-4-[(methylsulfonyl)oxy]-](/img/structure/B12522054.png)

![N-tert-Butyl-1-tosyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12522068.png)


